molecular formula C8H9ClN2O B14850612 3-(6-Chloropyridin-2-YL)oxetan-3-amine

3-(6-Chloropyridin-2-YL)oxetan-3-amine

Cat. No.: B14850612
M. Wt: 184.62 g/mol
InChI Key: SQBVMCKDMFKTHY-UHFFFAOYSA-N
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Description

3-(6-Chloropyridin-2-YL)oxetan-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and an oxetane ring bearing an amine group at the 3-position. Its molecular formula is C₈H₈ClN₂O, with a molecular weight of 184.61 g/mol. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Its oxetane ring enhances metabolic stability and solubility compared to larger cyclic systems, while the chloropyridinyl group contributes to electron-withdrawing effects, influencing reactivity and binding interactions .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

3-(6-chloropyridin-2-yl)oxetan-3-amine

InChI

InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(11-7)8(10)4-12-5-8/h1-3H,4-5,10H2

InChI Key

SQBVMCKDMFKTHY-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=NC(=CC=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridin-2-YL)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(6-Chloropyridin-2-YL)oxetan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridin-2-YL)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can interact with enzymes and receptors, modulating their activity. The oxetane ring may contribute to the compound’s stability and reactivity, enhancing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Positional Isomerism: 6-Chloro-2-pyridinyl vs. 6-Chloro-3-pyridinyl
  • 3-(6-Chloropyridin-3-YL)oxetan-3-amine (hypothetical analog): A positional isomer with chlorine at the pyridine’s 3-position instead of 2. No direct synthesis data is available, but analogs like N-[(6-chloropyridin-3-yl)methyl]propan-2-amine (CAS 120739-83-5) highlight the prevalence of 3-substituted chloropyridines in agrochemicals .
  • Key Difference : The 2-chloro position in the target compound may favor planar interactions in receptor binding, whereas 3-chloro derivatives could exhibit distinct spatial orientations.
Methyl vs. Chloro Substituents
  • 3-(6-Methylpyridin-3-YL)oxetan-3-amine (CAS 1393560-46-7): Replaces chlorine with a methyl group. The electron-donating methyl group increases electron density on the pyridine ring, enhancing nucleophilicity. This contrasts with the electron-withdrawing chlorine in the target compound, which may slow down substitution reactions but improve stability .

Variations in the Amine-Containing Ring System

Oxetane vs. Cyclobutane Rings
  • 1-[(6-Chloropyridin-2-YL)methyl]cyclobutan-1-amine dihydrochloride (CAS 1936290-08-2): Features a cyclobutane ring instead of oxetane. The cyclobutane’s larger ring size increases molecular weight (252.46 g/mol ) and reduces ring strain compared to oxetane. However, the absence of an oxygen atom may decrease solubility in polar solvents .
  • Key Comparison :

    Property Target Compound (Oxetane) Cyclobutane Analog
    Molecular Weight 184.61 g/mol 252.46 g/mol
    Ring Strain Moderate (4-membered) Lower (4-membered)
    Solubility Higher (due to oxygen) Lower
Oxetane vs. Pyrimidine Hybrids
  • 3-(Pyrimidin-2-YL)oxetan-3-amine hydrochloride: Replaces chloropyridine with a pyrimidine ring. However, the absence of chlorine reduces lipophilicity, which may affect membrane permeability .

Structural and Electronic Implications

  • Chlorine’s Electron-Withdrawing Effect : The 6-chloro group on pyridine withdraws electron density, making the pyridine ring less nucleophilic but more resistant to oxidative degradation. This contrasts with methyl or hydrogen substituents, which increase electron density .
  • Oxetane’s Role : The oxetane ring’s oxygen atom improves solubility and mimics tetrahedral transition states in enzyme inhibition, a feature absent in cyclobutane or acyclic analogs .

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